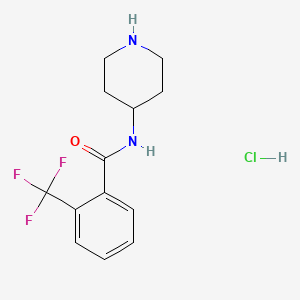

N-(Piperidin-4-yl)-2-(trifluoromethyl)benzamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(Piperidin-4-yl)-2-(trifluoromethyl)benzamide hydrochloride” is a chemical compound with the molecular formula C13H16ClF3N2O and a molecular weight of 308.73 . It is categorized under the class of organic compounds known as benzamides .

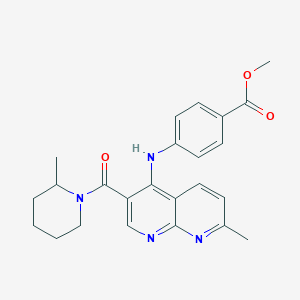

Molecular Structure Analysis

The molecular structure of “N-(Piperidin-4-yl)-2-(trifluoromethyl)benzamide hydrochloride” consists of a benzamide core with a trifluoromethyl group at the 2-position and a piperidin-4-yl group at the N-position .Aplicaciones Científicas De Investigación

Synthesis and Characterization of Benzamide Complexes

Benzamide complexes with substituted benzaldehydes, including variations similar to N-(Piperidin-4-yl)-2-(trifluoromethyl)benzamide hydrochloride, have been synthesized and characterized. These compounds, when coordinated with metals like copper and cobalt, exhibit distinct geometries and show promise in antibacterial applications against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The copper complexes, in particular, demonstrated superior antibacterial activities compared to the free ligands (Khatiwora et al., 2013).

Design and Synthesis of Benzamide Derivatives as Serotonin 4 Receptor Agonist

A series of benzamide derivatives, related to N-(Piperidin-4-yl)-2-(trifluoromethyl)benzamide hydrochloride, were synthesized and evaluated for their serotonin 4 (5-HT4) receptor agonist activity. These compounds, particularly Y-34959 and related compounds, showed potential in enhancing gastrointestinal motility. Despite the challenge of low bioavailability due to poor intestinal absorption rates, modifications in the chemical structure led to improvements, marking these derivatives as potential candidates for gastrointestinal treatments (Sonda et al., 2003).

Evaluation of Benzamide Derivatives as Cell Cycle Inhibitors

Novel N-(piperidine-4-yl)benzamide derivatives were synthesized and evaluated for their antitumor activity, particularly against HepG2 cells. Compound 47 emerged as a potent candidate, inhibiting cell cycle progression via a p53/p21-dependent pathway. This study highlights the potential of such derivatives in cancer treatment, showcasing the importance of cell cycle inhibition in therapeutic strategies (Hou et al., 2015).

Anti-Fatigue Effects of Benzamide Derivatives

Benzamide derivatives, synthesized via novel methods, were investigated for their anti-fatigue effects. The study revealed that certain compounds significantly extended the swimming times to exhaustion in weight-loaded forced swimming mice, compared to caffeine. This suggests potential anti-fatigue applications, although further research is needed to fully understand the underlying mechanisms (Wu et al., 2014).

Propiedades

IUPAC Name |

N-piperidin-4-yl-2-(trifluoromethyl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3N2O.ClH/c14-13(15,16)11-4-2-1-3-10(11)12(19)18-9-5-7-17-8-6-9;/h1-4,9,17H,5-8H2,(H,18,19);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXUKKUDERPPNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=CC=CC=C2C(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClF3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,7,8-Trimethyl-2-[(4-methylphenyl)methyl]-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2403730.png)

![1-[1-(Furan-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2403732.png)

![(1R,4S,6R)-tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/no-structure.png)

![N-[3-[2-(3-methoxyphenyl)-1-[2-(4-methoxyphenyl)ethyl]-4-oxoazetidin-3-yl]oxyphenyl]cyclopropanecarboxamide](/img/structure/B2403737.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one](/img/structure/B2403740.png)

![5-[1-(4-Methylphthalazin-1-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2403743.png)

![5-[(4-Iodophenyl)sulfonyl]-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2403745.png)